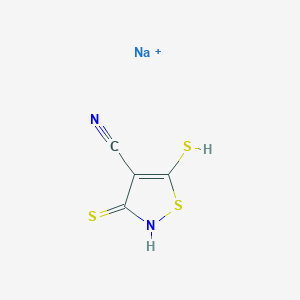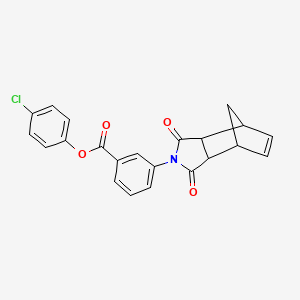![molecular formula C8H13N3O B12465748 (Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12465748.png)
(Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a propyl group and an ethylidenehydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of 1-(1-propylpyrazol-4-yl)ethanamine with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes involved in nitrogen metabolism. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets suggests it could be useful in the treatment of certain diseases, such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic or inhibitory processes. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Propylpyrazol-4-yl)ethanamine
- 1-Propyl-1H-pyrazol-4-yl)methanamine
- 5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide
Uniqueness
(Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of the ethylidenehydroxylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGFNYVNCFJKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium](/img/structure/B12465665.png)

![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12465678.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12465679.png)


![2-{4-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12465697.png)

![N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid](/img/structure/B12465703.png)
![N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide](/img/structure/B12465709.png)
![4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12465720.png)
![4-fluoro-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12465722.png)

![2-{[(4-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12465739.png)
